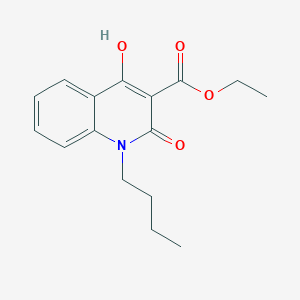

Ethyl 1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-butyl-4-hydroxy-2-oxoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-3-5-10-17-12-9-7-6-8-11(12)14(18)13(15(17)19)16(20)21-4-2/h6-9,18H,3-5,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REXBLBADTJGIBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS No. 52851-58-8) is a compound that belongs to the class of quinoline derivatives, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial and antiviral properties, along with relevant case studies and research findings.

- Molecular Formula : C16H19NO4

- Molecular Weight : 289.33 g/mol

- Appearance : Solid

- Solubility : Soluble in organic solvents like toluene and dichloromethane .

Biological Activity Overview

Quinoline derivatives, including this compound, have been investigated for their potential in various therapeutic applications due to their ability to inhibit key biological processes.

Antibacterial Activity

Research indicates that compounds with a 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold exhibit significant antibacterial properties. A study highlighted the synthesis of various derivatives that demonstrated moderate antibacterial activity against several strains, with minimum inhibitory concentrations (MICs) ranging from to depending on the specific derivative and bacterial strain tested .

| Compound | Bacterial Strain | MIC (μg/mL) | Activity |

|---|---|---|---|

| g37 | MRSA | 0.25 | Strong |

| g37 | E. coli | 1 | Moderate |

| Ethyl 1-butyl... | S. aureus | 16 | Moderate |

Antiviral Activity

The antiviral potential of this compound has also been evaluated, particularly against HIV. The compound's ability to inhibit integrase activity was assessed through docking studies and in vitro assays. While some derivatives showed promising results, the specific compound's effectiveness in inhibiting HIV replication was less pronounced at concentrations below .

Case Studies

-

Antibacterial Efficacy Against MRSA :

A derivative similar to Ethyl 1-butyl... demonstrated significant antibacterial potency against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of . This compound exhibited a favorable safety profile and did not induce resistance over multiple passages in laboratory settings . -

Integrase Inhibition in HIV :

In a study exploring integrase inhibitors for HIV treatment, several quinoline derivatives were synthesized and evaluated for their ability to block viral replication. Although some compounds showed moderate activity, the specific effects of Ethyl 1-butyl... were less significant compared to other derivatives tested .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of quinoline compounds, including ethyl 1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, exhibit significant antimicrobial properties. A study evaluated the antibacterial effects against various strains of bacteria, showing promising results that suggest potential use in developing new antibiotics .

Anticancer Properties

Quinoline derivatives have been investigated for their anticancer activities. This compound has shown cytotoxic effects in vitro against several cancer cell lines. For instance, a study reported that this compound inhibited cell proliferation in human breast cancer cells by inducing apoptosis . The mechanism of action is believed to involve the modulation of specific signaling pathways related to cell survival and death.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in animal models, this compound significantly reduced pro-inflammatory cytokine levels, indicating its potential as a therapeutic agent for inflammatory diseases .

Synthesis of Novel Compounds

This compound serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize various heterocyclic compounds through reactions such as cyclization and functionalization. For example, it has been employed in the preparation of substituted quinolines and related structures that possess biological activity .

Photophysical Properties

The compound’s photophysical properties have been explored for applications in material science. Its ability to absorb light at specific wavelengths makes it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Studies have indicated that modifications to the ethyl group can enhance its electronic properties, thus improving its efficiency in such applications .

Case Study 1: Anticancer Research

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their anticancer activity against multiple cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting a strong potential for further development into effective anticancer drugs .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of the compound in an LPS-induced model of inflammation. The study found that treatment with this compound significantly decreased levels of TNF-alpha and IL-6 cytokines compared to control groups, highlighting its potential as a therapeutic agent for inflammatory conditions .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinolone Derivatives

Structural Effects on Reactivity

- N-Alkylation : Bulky alkyl groups (e.g., butyl) at position 1 improve metabolic stability but may reduce solubility. Smaller groups (e.g., ethyl) are easier to synthesize but offer less steric hindrance .

- 4-Substituents : The 4-hydroxy group enhances hydrogen-bonding interactions in biological targets, whereas 4-chloro derivatives are more reactive in nucleophilic substitution reactions .

Preparation Methods

General Synthetic Strategy

The synthesis typically follows these key stages:

- Cyclization to form the quinoline core

- N-alkylation to introduce the 1-butyl substituent

- Purification and characterization

This approach is rooted in the classical Gould-Jacobs procedure and its variants, optimized for better yields and purity.

Cyclization to Form 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid Ethyl Ester

The initial step involves the cyclization of malonic acid diethyl ester derivatives to form the quinoline ring system. According to Stern et al., this is achieved by refluxing malonic acid diethyl ester in phenyl ether at approximately 240–255 °C for several hours (typically 4 hours). This high-temperature cyclization yields the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester intermediate (Compound 2) as a white solid with good yield (around 77%).

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization | Malonic acid diethyl ester, phenyl ether, reflux at 240 °C, 4 h | 77 | Formation of quinoline ester (2) |

This step is crucial to obtain the quinoline core in the 4-oxo form rather than the 4-hydroxy tautomer, as confirmed by NMR analysis.

N-Alkylation to Introduce the Butyl Group at Position 1

The next critical step is the N-alkylation of the quinoline nitrogen to introduce the butyl substituent. This is performed by reacting the quinoline ester (2) with an alkyl bromide (1-bromobutane) in anhydrous N,N-dimethylformamide (DMF) in the presence of sodium hydride (NaH) as a base.

- The reaction is carried out at 90 °C for 3 hours.

- After completion, the reaction mixture is processed by removing the solvent under reduced pressure, followed by dissolution in ethyl acetate and filtration to remove precipitates.

- The crude product is purified by flash chromatography using a dichloromethane/ethyl acetate (1:1) eluent system.

This step yields the 1-butyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester (Compound 3) as an orange oil with a yield of approximately 57%.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| N-Alkylation | Compound 2, 1-bromobutane, NaH, DMF, 90 °C, 3 h | 57 | Formation of 1-butyl derivative (3) |

Hydrolysis and Further Modifications (Optional)

For some derivatives, hydrolysis of the ethyl ester to the corresponding carboxylic acid is performed by treatment with 10% aqueous sodium hydroxide in ethanol at 100 °C for 70–76% yield. This step is relevant if the acid form is desired for subsequent coupling reactions or biological testing.

Alternative and Green Synthesis Approaches

A "green" synthesis method has been reported for ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates involving condensation of corresponding anilines with triethyl methanetricarboxylate. However, this method, while convenient at laboratory scale, presents challenges for industrial scale-up due to formation of impurities (4-hydroxy-1,2-dihydroquinolin-2-ones) ranging from 2.4 to 5.6% as detected by HPLC analysis. These impurities can cause significant losses in large-scale production.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product | Yield (%) | Key Notes |

|---|---|---|---|---|---|---|

| 1 | Cyclization | Malonic acid diethyl ester | Phenyl ether, reflux ~240 °C, 4 h | 4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester (2) | 77 | High temperature required, white solid |

| 2 | N-Alkylation | Compound 2 | 1-bromobutane, NaH, DMF, 90 °C, 3 h | Ethyl 1-butyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (3) | 57 | Purified by flash chromatography |

| 3 | Hydrolysis (optional) | Compound 3 | 10% NaOH aqueous, EtOH, 100 °C | Corresponding carboxylic acid derivative | 70-76 | For acid form, useful for further coupling |

Research Findings and Optimization Notes

- The cyclization step is critical and requires extreme conditions to favor the 4-oxo tautomer, which is the reactive species for subsequent alkylation.

- N-alkylation efficiency depends on the base strength, solvent dryness, and temperature control; sodium hydride in anhydrous DMF is optimal.

- Purification by flash chromatography is necessary to remove side products and unreacted starting materials.

- Attempts to develop greener or more scalable methods face challenges due to impurity formation and lower selectivity.

- Solid-phase synthesis techniques have been explored for related 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives using polymer-supported coupling reagents, but these are more relevant for amide derivatives rather than esters.

Q & A

Q. What is the standard synthetic route for Ethyl 1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate?

The compound is synthesized via condensation of isatoic anhydride with diethyl malonate in dry dimethylformamide (DMF) at 85°C for 5 hours. The reaction is monitored by TLC, and the product is precipitated by ice-water quenching, yielding ~40% as a pale brown powder. Structural confirmation is achieved via IR (C=O and OH stretches) and LC-MS ([M+H]+ at m/z 234) .

Q. How are intermediate cycloalkylamides of this compound synthesized?

Amidation of the ester group with cycloalkylamines is performed under reflux in alcohol. For low-boiling amines, excess amine is used as both reagent and solvent, while high-boiling or crystalline amines require alternative solvents (e.g., toluene) to facilitate reaction completion. This method allows selective functionalization for downstream applications .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

- IR spectroscopy : Identifies carbonyl (C=O) stretches at ~1730–1750 cm⁻¹ and hydroxyl (OH) broad peaks at 2700–3200 cm⁻¹.

- LC-MS : Confirms molecular weight via [M+H]+ ion at m/z 234.

- NMR : ¹H and ¹³C NMR resolve substituent effects on the quinoline core, such as shifts for the butyl chain and ester groups .

Advanced Research Questions

Q. How can synthetic yield be improved using green chemistry principles?

Replacing diphenyl oxide with triethyl methanetricarboxylate (TMC) as a solvent at 215–220°C enhances yield while reducing toxicity. Excess TMC is efficiently recovered (>95%) via distillation, minimizing waste. This method avoids hazardous solvents and aligns with sustainable practices .

Q. What strategies optimize chlorination of the quinoline core for derivative synthesis?

Chlorination with phosphoryl chloride (POCl₃) and benzyltriethylammonium chloride in acetonitrile at 40°C (30 min) followed by reflux (1 h) yields ethyl 2,4-dichloroquinoline-3-carboxylate (70% yield). Subsequent hydrolysis with acetic acid selectively produces 4-chloro derivatives (>98% purity), critical for structure-activity studies .

Q. How do substituents influence the compound’s physicochemical and biological properties?

Comparative studies of 4-R-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives reveal that electron-withdrawing groups (e.g., Cl) enhance acidity (pKa ~2.6–3.0) and analgesic activity. Substituent effects are quantified via NMR chemical shifts and molecular docking simulations, guiding rational drug design .

Q. What challenges arise in crystallographic analysis of derivatives?

Crystal structures (e.g., ethyl 6-chloro-2-oxo-4-phenyl derivatives) require high-resolution data due to hydrogen bonding and π-π stacking. Refinement protocols using SHELXL account for disordered solvent molecules and anisotropic thermal motion. H-atoms are placed via difference Fourier maps or riding models (C-H = 0.93–0.97 Å) .

Q. How are computational methods applied to predict biological activity?

Molecular docking (e.g., AutoDock Vina) evaluates binding to targets like NAD(P)H:quinone oxidoreductase 1. Pharmacophore models highlight the importance of the ester group and 4-hydroxy moiety for inhibition. QSAR studies correlate logP values (calculated via PubChem) with membrane permeability .

Methodological Notes

- Reaction Monitoring : Use TLC (petroleum ether/ethyl acetate, 7:3) to track reaction progress.

- Purification : Silica-gel column chromatography (petroleum ether/ethyl acetate gradient) resolves regioisomers.

- Safety : Handle POCl₃ in fume hoods with PPE; quench excess reagent with ice-water to prevent exothermic hazards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.